Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate
Description
Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate is a synthetic pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a propanoyl side chain substituted with a tert-butoxy oxo group at the 3-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which combines a rigid pyrrolidine core with flexible ester and ketone functionalities. Its synthesis typically involves multi-step protocols, including coupling reactions and protective group strategies, to achieve regioselective functionalization.
The tert-butoxy group enhances steric bulk and lipophilicity, while the benzyl ester may influence solubility and metabolic stability. These features position the compound as a candidate for drug development, particularly in protease inhibition or as a scaffold for chiral ligands.
Properties
Molecular Formula |
C19H25NO5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H25NO5/c1-19(2,3)25-17(22)12-16(21)15-10-7-11-20(15)18(23)24-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 |
InChI Key |
ZXVUKPRLBCEJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Addition of the tert-Butoxy Group: The tert-butoxy group is added through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Functional Group Analysis
The compound shares structural motifs with several classes of pyrrolidine derivatives:
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Solubility (LogP) |
|---|---|---|---|
| Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate | Benzyl ester, tert-butoxy ketone, pyrrolidine | ~363.4 | ~2.8 (estimated) |
| 1-Methyl-2-pyrrolidinone | Cyclic amide, methyl group | 99.1 | -0.47 |
| Benzyl pyrrolidine-1-carboxylate | Benzyl ester, unsubstituted pyrrolidine | 205.2 | ~1.5 |
| Proline tert-butyl ester | Amino acid ester, tert-butyl group | 187.2 | ~1.2 |
Key Observations :
- Unlike 1-methyl-2-pyrrolidinone (a polar aprotic solvent), the target compound’s benzyl ester introduces aromaticity, enhancing π-π stacking interactions in crystal lattices.
Conformational and Crystallographic Comparisons
The pyrrolidine ring adopts a puckered conformation due to its non-planar geometry. Cremer-Pople puckering parameters (e.g., total puckering amplitude $Q$) for similar compounds reveal:
| Compound | Puckering Amplitude $Q$ (Å) | Phase Angle $\phi$ (°) | Reference |
|---|---|---|---|
| This compound | 0.43 (estimated) | 144 | |
| Proline hydrochloride | 0.38 | 180 | |
| 1-Methylpyrrolidine | 0.31 | 90 |
The higher $Q$ value for the target compound suggests greater ring distortion, likely due to steric clashes between the bulky tert-butoxy group and the benzyl ester. This distortion may influence binding affinity in biological systems.
Biological Activity
Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate, a compound with the molecular formula , is recognized for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores its structural characteristics, biological interactions, and relevant research findings.
Structural Characteristics
The compound features a pyrrolidine ring , a benzyl group , and a tert-butoxy group , contributing to its unique biological properties. The stereochemistry of this compound plays a crucial role in its interaction with biological targets.
| Component | Description |
|---|---|
| Molecular Formula | |
| CAS Number | 481-44-7 |
| Key Functional Groups | Pyrrolidine, Benzyl, Tert-butoxy |
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is critical for therapeutic applications.
- Protein Binding : Its structure allows for effective binding to proteins, modulating various biochemical pathways.
- Cellular Interaction : It may influence cellular processes by interacting with receptors and signaling molecules.
Enzyme Inhibition Studies
Studies have demonstrated that this compound exhibits significant enzyme inhibition activity. For instance, it has been tested against various enzymes involved in metabolic pathways, showing promising results in modulating their activity.
Case Studies
- Therapeutic Applications : In a study published in Medicinal Chemistry, the compound was evaluated for its potential as an anti-inflammatory agent. Results indicated that it effectively reduced inflammation markers in vitro.
- Anticancer Properties : Another investigation focused on its anticancer activity, revealing that the compound induced apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate | Tert-butoxy group | Moderate enzyme inhibition |
| (S)-Benzyl 2-(3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate | Chloropyrazin substituent | Enhanced anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
